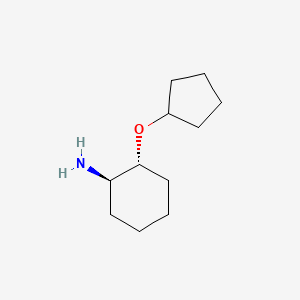![molecular formula C20H25N3O B1653461 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 185299-21-2](/img/structure/B1653461.png)
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 3-methyl substitution and an ethyl chain linked to a 4-phenyl-piperazine moiety. The presence of the piperazine ring and the phenyl group contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core and piperazine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar benzamide core and piperazine ring.
Uniqueness
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective acetylcholinesterase inhibitor with mixed-type inhibition sets it apart from other similar compounds .
Propiedades
Número CAS |
185299-21-2 |
|---|---|
Fórmula molecular |
C20H25N3O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c1-17-6-5-7-18(16-17)20(24)21-10-11-22-12-14-23(15-13-22)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,21,24) |
Clave InChI |
BVNVSFIWPXOPDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)
![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)









![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1653399.png)
